molecular formula C19H26O B156331 Androsta-3,5-dien-17-one CAS No. 1912-63-6

Androsta-3,5-dien-17-one

Cat. No. B156331
CAS RN: 1912-63-6
M. Wt: 270.4 g/mol
InChI Key: NINLAYUXSUKKHW-QAGGRKNESA-N
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Description

Androsta-3,5-dien-17-one is a metabolite of 7-Keto-DHEA, which is a very potent suicide aromatase inhibitor . It is a naturally occurring compound, produced by the metabolism of the prohormone DHEA . It’s used in a wide array of supplemental stacks .


Molecular Structure Analysis

The molecular formula of Androsta-3,5-dien-17-one is C19H26O . Its average mass is 270.409 Da and its monoisotopic mass is 270.198364 Da .


Chemical Reactions Analysis

The reaction of Androsta-3,5-diene and of Androsta-3,5-dien-17-one with one or 2 molar equivalents of m-chloroperbenzoic acid gives complex mixtures of products .


Physical And Chemical Properties Analysis

Androsta-3,5-dien-17-one has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±42.0 °C at 760 mmHg, and a flash point of 172.2±22.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Reactions with m-Chloroperbenzoic Acid : Androsta-3,5-dien-17-one reacts with m-chloroperbenzoic acid, leading to complex mixtures including low yields of diepoxides and major products of unsaturated vic-3,4-diols (Cambie et al., 1981).
  • Synthesis of Inhibitors : Derivatives of androsta-3,5-dien-17-one, such as 17-heterocyclic substituted androstene derivatives, have been synthesized as inhibitors for human testicular microsomal 17α-hydroxylase/C_(17,20)-layse, indicating potential applications in treating conditions like benign prostatic hypertrophy and prostatic cancer (Cheng, 2001).

Bioconversion and Pharmacology

  • Bioconversion in Algae : The green alga T76 Scenedesmus quadricauda biotransforms exogenous androsta-3,5-dien-17-one, leading to the formation of various bioproducts, showcasing the compound's potential in biotechnological applications (DellaGreca et al., 1996).
  • Inhibition of Aromatase : Analogues of androsta-3,5-dien-17-one, where the D ring is modified, have been tested as inhibitors of human placental aromatase. These compounds demonstrate a significant affinity for and rate of inactivation of aromatase, indicating potential therapeutic applications in conditions where aromatase inhibition is beneficial (Sherwin et al., 1989).

Detection and Metabolism

  • Detection in Human Plasma : Androsta-4,16-dien-3-one, closely related to androsta-3,5-dien-17-one, has been isolated and identified from human adult male plasma. This detection suggests its physiological presence and potential biological roles in humans (Brooksbank et al., 1969).
  • Metabolism Studies : Research on the metabolism of androsta-3,5-dien-17-one and its derivatives in humans can provide insights into its pharmacokinetics and possible therapeutic applications (Galletti & Gardi, 1971).

Novel Applications and Research

  • Androgen Synthesis Inhibition : Research into novel P45017α inhibitors based on androsta-3,5-dien-17-one derivatives indicates their potential application in the treatment of prostate cancer by inhibiting androgen synthesis (Handratta et al., 2005).

Safety And Hazards

The use of Androsta-3,5-diene-7,17-dione in food does not meet the criteria for general recognition of safety primarily because there is inadequate scientific data and information on the safety of its consumption . The information that is available indicates that the use of Androsta-3,5-diene-7,17-dione in food may be harmful .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINLAYUXSUKKHW-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572238
Record name Androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-3,5-dien-17-one

CAS RN

1912-63-6
Record name Androsta-3,5-dien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
JS Tadanier, R Hallas, JR Martin - The Journal of Organic …, 1969 - ACS Publications
A study was made of the buffered hydrolyses of 19-methanesulfonoxyandrost-4-ene-3, 17-dione (4b) and 19-methanesulfonoxyandrosta-3, 5-dien-l 7-one (5b) for comparison with the …
Number of citations: 7 pubs.acs.org
CL Varela, FMF Roleira, SCP Costa… - Helvetica Chimica …, 2014 - Wiley Online Library
The classical synthesis, followed by purification of the steroidal A‐ring Δ 1 ‐olefin, 5α‐androst‐1‐en‐17‐one (5), from the Δ 1 ‐3‐keto enone, (5α,17β)‐3‐oxo‐5‐androst‐1‐en‐17‐yl …
Number of citations: 4 onlinelibrary.wiley.com
CL Varela, C Amaral, G Correia-da-Silva… - Bioorganic & Medicinal …, 2016 - Elsevier
In this work, new potent steroidal aromatase inhibitors both in microsomes and in breast cancer cells have been found. The synthesis of the 3,4-(ethylenedioxy)androsta-3,5-dien-17-…
Number of citations: 12 www.sciencedirect.com
JC Orr, JM Broughton - The Journal of Organic Chemistry, 1975 - ACS Publications
Acid-catalyzed hydration of the 3a, 5a-cycloandrost-6-ene system gives the 3/3-hydroxyandrost-5-ene system in high yield. In thepresence of D2O, irreversible deuteron attack at the 7 …
Number of citations: 1 pubs.acs.org
RC Cambie, CM Read, PS Rutledge… - Journal of the …, 1980 - pubs.rsc.org
The reaction of androsta-3,5-diene and of androsta-3,5-dien-17-one with one or 2 molar equiv. of m-chloroperbenzoic acid give complex mixtures of products. Only low yields of …
Number of citations: 3 pubs.rsc.org
JR Hanson, PB Hitchcock… - Journal of Chemical …, 1999 - journals.sagepub.com
Oxidation of androsta-3,5- and 4,6-dienes by the biphasic system potassium permanganate:copper sulfate afforded the 3α,4α-epoxy-5α-hydroxy-6-ketone and the 5α,6α-epoxy-4β-…
Number of citations: 6 journals.sagepub.com
MG Ward, JC Orr, LL Engel - The Journal of Organic Chemistry, 1965 - ACS Publications
3/S-Hy droxy androst^ 4-en-17-one (1) was synthesized by reduction of 17-hydroxypregn-4-ene-3, 20-dione (2) with lithium tri-f-butoxyaluminohydride, followed by side-chaincleavage …
Number of citations: 16 pubs.acs.org
WR Slaunwhite Jr, L Neely, AA Sandberg - Steroids, 1964 - Elsevier
Radioactive and carrier androst-4-ene-3, 11, 17-trione and 11ß-hydroxy-androst-4-ene-3, 17-dione were administered, both orally and intravenously, to 4 normal subjects. The types of …
Number of citations: 19 www.sciencedirect.com
JR Hanson - Journal of Chemical Research, Synopses, 1999 - pubs.rsc.org
The chromic acid oxidation of steroidal 2,4- and 3,5-dienes and 2,4,6-trienes is shown to take place at the secondary termini of the alkenes rather than at the allylic positions and is …
Number of citations: 1 pubs.rsc.org
DN Kirk, JM Wiles - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
m-Chloroperbenzoic acid and 3-acetoxy-androsta-3,5-dien-17-one form a 1:1 addition compound (III) in non-polar solvents, or 6β-hydroxyandrost-4-ene-3,17-dione (II) in aqueous …
Number of citations: 2 pubs.rsc.org

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